molecular formula C10H8N4O5 B1674188 Furagin CAS No. 1672-88-4

Furagin

Cat. No. B1674188
CAS RN: 1672-88-4
M. Wt: 264.19 g/mol
InChI Key: DECBQELQORZLLP-HLIKZBIASA-N
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Description

Furagin, also known as Furazidine, is a nitrofuran derivative . It is an antibacterial medicine with bacteriostatic action . It is active against both gram-positive (Staphylococcus epidermidis, Staphylococcus aureus, Staphylococcus faecalis) and gram-negative microorganisms (Enterobacteriaceae – Salmonella, Shygella, Proteus, Klebsiella, Escherichia) .


Molecular Structure Analysis

Furagin has a molecular formula of C10H8N4O5 . Its molecular weight is 264.19 g/mol . The structure of Furagin is based on a 2-substituted 5-nitrofuran .


Physical And Chemical Properties Analysis

Furagin is a solid substance . It has a density of 1.6±0.1 g/cm3 . The molar refractivity is 62.3±0.5 cm3 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 121 Å2 . The molar volume is 163.3±7.0 cm3 .

Scientific Research Applications

Selective Inhibition in Cancer Therapy

Furagin, known for its use as an antibiotic, has been identified as an inhibitor of human carbonic anhydrases (CA), particularly hCA IX and XII, which are highly expressed in various tissues and malignancies. This indicates its potential for repurposing as an anti-cancer agent. Specifically, Furagin showed effective inhibition with K Is of 260 and 57 nM for hCA IX and XII, respectively, without significantly inhibiting off-target CA I and CA II. This selective inhibition makes it a promising candidate in targeted cancer therapy (Pustenko et al., 2020).

Antimicrobial Qualities in Dressings

Research has shown that antimicrobial materials incorporating modern antiseptics like Furagin can effectively combat opportunistic microorganisms. Furagin, among other substances, has been found to be highly sensitive against strains of Staphylococcus spp., Escherichia spp., and Pseudomonas spp. in dressing materials. This highlights its potential in medical applications, particularly in the creation of antimicrobial dressings for surgical use (Paliy et al., 2014).

Photodynamic Therapy

Furagin has been identified to have photosensitizing properties, which is significant for applications like photodynamic therapy. In studies, it showed enhanced photochemiluminescence under irradiation, indicating its potential as a photosensitizer. This property, combined with its antimicrobial effects, opens avenues for its use in treatments involving light-based therapies (Makareeva et al., 1997).

Antimicrobial Air Filtration

Research on gas masks and respirators has shown that filters incorporating antimicrobial materials like Furagin can effectively reduce fungal and bacterial content in the air. This application is particularly relevant for creating safer breathing environments in medical settings or areas with high levels of microbial contamination (Sedov et al., 1995).

Safety And Hazards

Furagin is considered toxic . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . During combustion, Furagin may emit irritant fumes .

Relevant Papers

  • "The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors" .
  • "Pharmacokinetics of furagin, a new nitrofurantoin congener, on human" .

properties

IUPAC Name

1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBQELQORZLLP-UAIOPKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030908
Record name Furagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furagin

CAS RN

1672-88-4
Record name Furagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13475
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2R4N34Y9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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